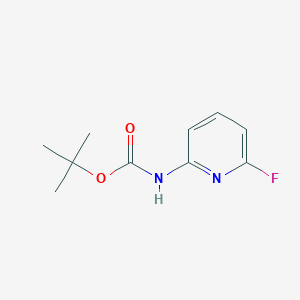
t-Butyl 6-fluoropyridin-2-ylcarbamate
Descripción general
Descripción
T-Butyl 6-fluoropyridin-2-ylcarbamate is a chemical compound with the molecular formula C10H13FN2O2 . It is also known as tert-butyl 6-fluoropyridin-2-ylcarbamate .
Synthesis Analysis
The synthesis of t-Butyl 6-fluoropyridin-2-ylcarbamate could potentially involve the use of carbamates, which are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . The Steglich esterification is a widely employed method for the formation of esters under mild conditions .Aplicaciones Científicas De Investigación
Radiopharmaceutical Synthesis
A study by Shoup et al. (2013) developed a simplified one-step method for synthesizing [(18) F]T807, a potent agent for imaging tau pathology in Alzheimer's disease, using a more soluble protected precursor that includes structural elements similar to t-Butyl 6-fluoropyridin-2-ylcarbamate. This methodology offers faster synthesis with simpler automation, facilitating widespread clinical use of PET radiopharmaceuticals (Shoup et al., 2013).
Organometallic Chemistry
Stoccoro et al. (1993) reported the synthesis of cyclometallated derivatives of palladium(II) and platinum(II) derived from 6-t-butyl-2,2′-bipyridine, demonstrating the versatility of t-butyl substituted pyridines in forming complex metallo-organic structures with potential applications in catalysis and material science (Stoccoro et al., 1993).
Catalysis
Winter et al. (2011) explored the catalytic applications of terpyridines and their transition metal complexes, highlighting the broad range of reactions catalyzed by these compounds. This review emphasizes the role of pyridine derivatives, akin to t-Butyl 6-fluoropyridin-2-ylcarbamate, in organometallic catalysis, from artificial photosynthesis to polymerization reactions (Winter et al., 2011).
Radiotracer Development for Neuroscience
Naik et al. (2018) synthesized new GABAB agonists, including fluoropyridyl ether analogues of baclofen, for potential PET radiotracers. This research demonstrates the application of fluoropyridine derivatives in developing radiotracers to study neurological receptors (Naik et al., 2018).
Synthetic Chemistry
Bakke et al. (2003) investigated a new synthetic route to 6-substituted-imidazo[4,5-c]pyridin-2-ons from 4-aminopyridine, protected as alkyl carbamates. This research shows the utility of carbamate-protected pyridine derivatives in the synthesis of complex heterocyclic compounds (Bakke et al., 2003).
Propiedades
IUPAC Name |
tert-butyl N-(6-fluoropyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIDGCBGBJAACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(6-fluoropyridin-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




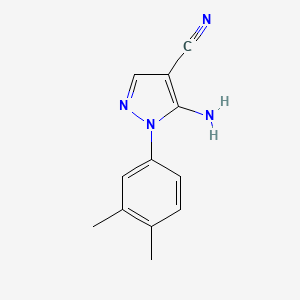

![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride](/img/structure/B3164301.png)
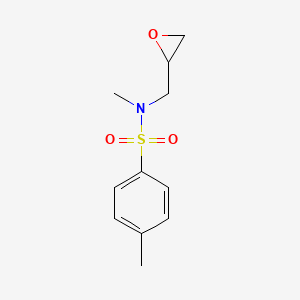
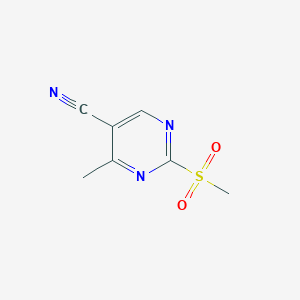
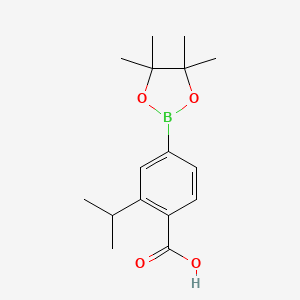
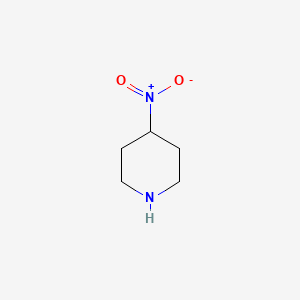
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide](/img/structure/B3164323.png)
![3-ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B3164327.png)



![2-{[2-(3-Iodo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3164356.png)